N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound. This compound is characterized by its complex structure, which includes a chlorinated methoxyphenyl group, a dioxidotetrahydrothiophenyl group, and a tetrahydroindazole carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of the Chlorinated Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dioxidotetrahydrothiophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the amine group with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: can be compared with other indazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22ClN3O4S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-17-7-6-12(20)10-15(17)21-19(24)18-14-4-2-3-5-16(14)23(22-18)13-8-9-28(25,26)11-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,21,24) |
InChI Key |
MAJWSLAPXUBCIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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